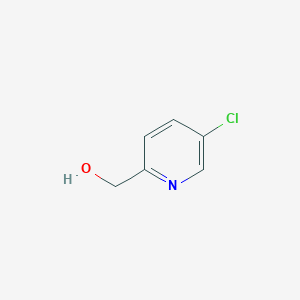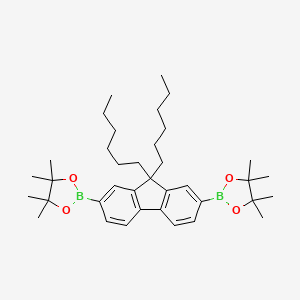
2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex fluorene derivatives often involves multiple steps, including etherification, esterification, and Friedel-Crafts acylation. In the case of fluorene-based compounds, raw materials such as fluorene, paraformaldehyde, and sodium ethoxide are typically used. For instance, the synthesis of 2-monoethyl succinyl-9,9-bis(methoxymethyl)fluorene involves the creation of intermediate products like 9,9-bis(hydromethyl)fluorene and 9,9-bis(methomethyl)fluorene. These intermediates are crucial for the subsequent synthesis steps leading to the final compound, which is then characterized by methods such as IR and 1H-NMR to confirm its structure .
Molecular Structure Analysis
The molecular structure of fluorene derivatives is often complex and can include various functional groups that impart specific properties to the molecule. For example, the spiro(fluorene-9,9'-xanthene) skeleton is a notable structure that can be synthesized through acid-catalyzed condensation reactions. This particular structure involves an sp3 carbon atom and can be further modified through nucleophilic substitution reactions to introduce additional functional groups, such as amines . These structural modifications are essential for the development of materials with desired properties, such as optical transparency and organosolubility.
Chemical Reactions Analysis
Fluorene derivatives can undergo a variety of chemical reactions, including condensation and nucleophilic substitution, to form complex structures like the spiro(fluorene-9,9'-xanthene) skeleton. The reactivity of these compounds allows for further functionalization, which is critical for tailoring the properties of the resulting materials. For instance, the introduction of amino groups through nucleophilic substitution can lead to the synthesis of polyimides with specific characteristics .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorene derivatives are influenced by their molecular structure. Polyimides derived from fluorene-based monomers, such as 2',7'-bis(4-aminophenoxy)-spiro(fluorene-9,9'-xanthene), exhibit a range of desirable properties. These include solubility in organic solvents, the ability to form transparent and flexible films, low moisture absorption, and low dielectric constants. Additionally, these materials show excellent thermal stability with high decomposition temperatures and glass transition temperatures. The UV-vis absorption cutoff wavelength and the colorlessness of the films are also notable properties that can be attributed to the specific molecular design of the fluorene derivatives .
科学的研究の応用
Specific Scientific Field
This application falls under the field of Organic Electronics .
Comprehensive and Detailed Summary of the Application
“2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)” is used as a precursor for the synthesis of polymer semiconductors in the application of OLEDs and PLEDs . These devices are types of light-emitting diodes that consist of a film of organic compound that emits light in response to an electric current.
Thorough Summary of the Results or Outcomes Obtained
OLEDs and PLEDs that use this compound as a precursor in their semiconductor materials can exhibit pure blue emission and efficient electroluminescence. This makes them highly suitable for use in display technologies and lighting applications .
These applications involve using the compound as a precursor in the synthesis of polymer semiconductors, which are then used in the fabrication of the active layers of the devices . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, can vary widely depending on the specific design and requirements of the device.
These applications involve using the compound as a precursor in the synthesis of polymer semiconductors, which are then used in the fabrication of the active layers of the devices . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, can vary widely depending on the specific design and requirements of the device.
Safety And Hazards
特性
IUPAC Name |
2-[9,9-dihexyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H56B2O4/c1-11-13-15-17-23-37(24-18-16-14-12-2)31-25-27(38-40-33(3,4)34(5,6)41-38)19-21-29(31)30-22-20-28(26-32(30)37)39-42-35(7,8)36(9,10)43-39/h19-22,25-26H,11-18,23-24H2,1-10H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMMYBWUPCWTEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCCCCC)CCCCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H56B2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608936 |
Source


|
| Record name | 2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
CAS RN |
254755-24-3 |
Source


|
| Record name | 2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

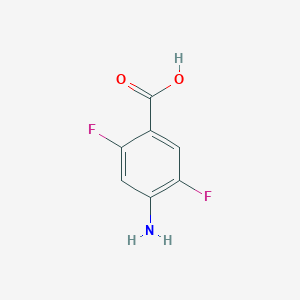

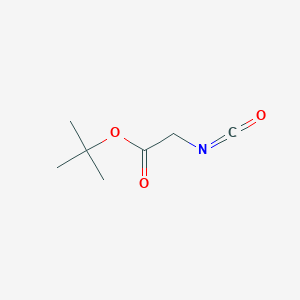

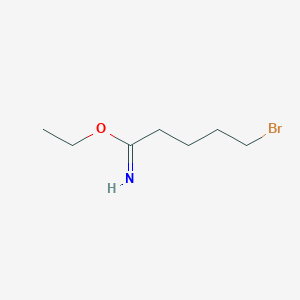


![2-Azaspiro[3.3]heptane](/img/structure/B1288461.png)



